molecular formula C8H8FNO3 B3039502 3-Amino-4-methoxy-6-fluorobenzoic acid CAS No. 1131314-68-5

3-Amino-4-methoxy-6-fluorobenzoic acid

Cat. No. B3039502
CAS RN: 1131314-68-5
M. Wt: 185.15
InChI Key: RYSZZPZUYNLTOV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It has an amino group (-NH2), a methoxy group (-OCH3), and a fluorine atom attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for “3-Amino-4-methoxy-6-fluorobenzoic acid” are not available, similar compounds like “3-Fluoro-4-methoxybenzoic acid” can undergo various reactions, including Fischer esterification .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (due to the “benzoic acid” part of the name) with an amino group (-NH2), a methoxy group (-OCH3), and a fluorine atom attached to it .


Chemical Reactions Analysis

The fluoride substituent in similar compounds enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .

Scientific Research Applications

Pharmaceutical Development

3-Amino-4-methoxy-6-fluorobenzoic acid is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be a building block for drugs targeting specific biological pathways, particularly those involving enzyme inhibition and receptor modulation .

Organic Synthesis

This compound is valuable in organic synthesis due to its functional groups, which can undergo various chemical reactions. It serves as a precursor for the synthesis of more complex organic molecules, including heterocycles and aromatic compounds, which are essential in medicinal chemistry and material science .

Material Science

In material science, 3-Amino-4-methoxy-6-fluorobenzoic acid is used to develop new polymers and advanced materials. Its incorporation into polymer chains can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials, making them suitable for high-performance applications .

Biochemical Research

Researchers utilize this compound in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding. Its structural properties make it a useful probe in studying the mechanisms of various biochemical processes, contributing to a deeper understanding of cellular functions .

Agricultural Chemistry

In agricultural chemistry, 3-Amino-4-methoxy-6-fluorobenzoic acid is explored for its potential as a herbicide or pesticide. Its ability to interfere with specific biochemical pathways in plants and pests makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly.

Chemical Biology

Chemical biologists use this compound to design and synthesize small molecules that can modulate biological systems. Its structural features allow for the creation of bioactive molecules that can be used as tools to study cellular processes or as leads for drug development.

VWR Sigma-Aldrich NIST Chemistry WebBook TCI Chemicals Benchchem

Safety and Hazards

Similar compounds like “3-Amino-4-fluorobenzoic acid” may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

5-amino-2-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSZZPZUYNLTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methoxy-6-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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